molecular formula C20H19NO3S B2966105 2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic Acid CAS No. 552852-43-4

2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic Acid

Cat. No.: B2966105
CAS No.: 552852-43-4
M. Wt: 353.44
InChI Key: XIUQHSXLOAMGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid (hereafter referred to as the "target compound") is a thiazole derivative featuring a 4-ethylphenyl group at position 4, a 2-methoxyphenyl group at position 2, and an acetic acid moiety at position 5 of the thiazole ring.

Properties

IUPAC Name

2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-3-13-8-10-14(11-9-13)19-17(12-18(22)23)25-20(21-19)15-6-4-5-7-16(15)24-2/h4-11H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUQHSXLOAMGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic Acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-ethylbenzoyl chloride and 2-methoxybenzoyl chloride can be used as starting materials, reacting with thiourea under acidic conditions to form the thiazole ring.

    Substitution Reactions: The ethylphenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require catalysts such as aluminum chloride (AlCl3) and are carried out under controlled temperatures to ensure selective substitution.

    Acetic Acid Moiety Addition: The final step involves the introduction of the acetic acid moiety through a nucleophilic substitution reaction. This can be achieved by reacting the thiazole derivative with bromoacetic acid in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). Oxidation typically occurs at the ethyl group, converting it to a carboxylic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the carbonyl group in the acetic acid moiety to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety. Common reagents include alkyl halides and bases like sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic Acid has several scientific research applications:

    Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a lead molecule for the development of new drugs targeting bacterial and fungal infections, as well as cancer.

    Biological Studies: The compound can be used in studies investigating the biological pathways and mechanisms of thiazole derivatives. It can serve as a model compound for understanding the interactions between thiazole derivatives and biological targets.

    Agriculture: Thiazole derivatives have been explored for their potential as agrochemicals. This compound can be used in the development of new pesticides and herbicides.

    Materials Science: The unique structural properties of thiazole derivatives make them suitable for use in materials science. This compound can be used in the synthesis of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound can modulate signaling pathways involved in cell growth and apoptosis. This can result in anticancer effects by inducing cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s activity and solubility are influenced by its substituents. Key analogs and their differences are outlined below:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS/Reference) R1 (Position 2) R2 (Position 4) Molecular Weight (g/mol) logP* Key Features
Target Compound 2-methoxyphenyl 4-ethylphenyl 355.4 ~3.5 High lipophilicity, PPAR-γ/δ potential
[2-Amino-4-(4-ethylphenyl)-thiazol-5-yl]acetic acid (91234-17-2) Amino 4-ethylphenyl 262.3 ~2.8 Reduced steric bulk, lower logP
2-[4-(4-Fluorophenyl)-5-methyl-thiazol-2-yl]acetic acid () H (5-methyl) 4-fluorophenyl 251.3 ~2.9 Enhanced metabolic stability
GW0742 () 3-fluoro-4-(trifluoromethyl)phenyl 4-methyl 437.4 ~4.1 PPAR-δ selectivity, high potency

*logP values estimated via computational methods (e.g., Multiwfn ).

Key Observations :

  • The 4-ethylphenyl substituent increases lipophilicity (logP ~3.5) relative to fluorophenyl (logP ~2.9) or naphthyl () derivatives, favoring membrane permeability but possibly reducing aqueous solubility .

Pharmacological Activity

PPAR Agonism

The target compound’s thiazole-acetic acid scaffold is structurally analogous to GW0742 (PPAR-δ agonist) and GW501516 (PPAR-β/δ agonist) . However, its 2-methoxyphenyl and 4-ethylphenyl groups may alter selectivity:

  • GW0742’s 3-fluoro-4-(trifluoromethyl)phenyl group enhances PPAR-δ binding (EC50 = 1 nM) due to strong electron-withdrawing effects .
  • The target compound’s methoxy group could favor PPAR-γ interactions, similar to rosiglitazone, but experimental validation is needed.
Anti-inflammatory and Antihyperglycemic Potential

Analogous compounds, such as [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids, exhibit anti-inflammatory and antihyperglycemic activity via superoxide scavenging . The target compound’s acetic acid moiety may similarly modulate oxidative stress pathways, but its larger substituents could prolong metabolic half-life compared to simpler analogs like 2-(4-chlorophenyl) derivatives .

Biological Activity

2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Chemical Formula : C20H19NO3S
  • Molecular Weight : 357.43 g/mol
  • CAS Number : 3880137

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation.
  • Antioxidant Properties : It may reduce oxidative stress by scavenging free radicals.
  • Cell Cycle Modulation : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives. For instance, a study indicated that related thiazole compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.61 to 1.98 µg/mL . The presence of the methoxy group in the structure enhances its interaction with cellular targets.

Anti-inflammatory Effects

Thiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

Research has highlighted the antimicrobial effects of thiazole compounds against a range of pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic pathways.

Study 1: Anticancer Efficacy

A recent investigation into the anticancer efficacy of thiazole derivatives, including our compound of interest, revealed that it induced apoptosis in human glioblastoma cells. The study utilized flow cytometry and Western blot analysis to confirm increased levels of apoptotic markers following treatment with varying concentrations of the compound .

Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, this compound was administered to mice subjected to carrageenan-induced paw edema. Results showed a significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent .

Data Table

Activity TypeIC50 Value (µg/mL)Reference
Anticancer (e.g., U251 cells)1.61
Anti-inflammatory (paw edema)Not specified
Antimicrobial (various strains)Varies by strain

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.